molecular formula C22H20N6O B12297545 N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide

N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide

Cat. No.: B12297545
M. Wt: 384.4 g/mol
InChI Key: CUYYBJHIJOLHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide (CAS: 2061980-27-4) is a heterocyclic carboxamide derivative with the molecular formula C22H20N6O and a molecular weight of 384.43 g/mol . Its structure features a pyrazole core substituted with a pyridin-2-yl group at position 4 and a carboxamide linker connected to a 2',3-dimethyl-[2,4'-bipyridin]-5-ylmethyl moiety. This compound is stored under inert atmospheric conditions at room temperature and carries hazard warnings for skin/eye irritation (H315, H319) .

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

N-[[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-4-pyridin-2-ylpyrazole-1-carboxamide

InChI

InChI=1S/C22H20N6O/c1-15-9-17(11-25-21(15)18-6-8-23-16(2)10-18)12-26-22(29)28-14-19(13-27-28)20-5-3-4-7-24-20/h3-11,13-14H,12H2,1-2H3,(H,26,29)

InChI Key

CUYYBJHIJOLHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CNC(=O)N3C=C(C=N3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Bipyridine Formation

The 2,4'-bipyridine scaffold is constructed via a Pd-catalyzed cross-coupling between a halogenated pyridine and a pyridine boronic ester.

Procedure:

  • React 4-bromo-2-chloro-3-methylpyridine with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in a Suzuki-Miyaura reaction .
  • Catalyst : Pd(OAc)$$2$$ (0.6–0.8 mol%) with Na$$2$$CO$$_3$$ as base.
  • Solvent : Acetonitrile-water (2:1), enabling phase separation for easier isolation.
  • Yield : ~85% after recrystallization (ethanol).

Key Optimization :

  • Reduced Pd loading (0.6–0.8 mol%) minimizes costs while maintaining efficiency.
  • Acetonitrile-water solvent enhances reaction homogeneity and simplifies workup.

Functionalization with Methylene-Amine Linker

The aminomethyl group is introduced via reductive amination :

  • Intermediate III (2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile) is treated with formaldehyde and NaBH$$_3$$CN in methanol.
  • Deprotection : Remove the tetrahydropyranyl (THP) group using HCl in dioxane.

Synthesis of the Pyrazole Carboxamide (Intermediate B)

Pyrazole Ring Formation

The 4-(pyridin-2-yl)-1H-pyrazole ring is synthesized via condensation and cyclization :

  • React 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in ethanol under reflux.
  • Catalyst : Piperidine (2–3 drops).
  • Conditions : 90°C for 2–3 hours.
  • Yield : 83–87% after recrystallization.

Carboxamide Functionalization

Convert the pyrazole aldehyde to the carboxamide:

  • Oxidation : Treat with KMnO$$_4$$ in acidic conditions to form the carboxylic acid.
  • Amidation : React with HATU and DIPEA in DMF to couple with Intermediate A.

Final Assembly via Amide Coupling

Procedure :

  • Combine Intermediate A (5-(aminomethyl)-2',3-dimethyl-2,4'-bipyridine) with Intermediate B (4-(pyridin-2-yl)-1H-pyrazole-1-carboxylic acid) in anhydrous DMF.
  • Coupling Reagent : HATU (1.1 equiv), DIPEA (3 equiv).
  • Reaction Time : 12 hours at room temperature.
  • Workup : Purify via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1).
  • Yield : ~78% (white solid).

Analytical Data and Characterization

Property Value Method
Molecular Weight 384.4 g/mol HRMS (ESI)
H-Bond Donors 1 PubChem
Rotatable Bonds 4 PubChem
XLogP3 2.3 PubChem
$$^1$$H NMR (DMSO-d$$_6$$) δ 2.49 (s, 3H, CH$$_3$$), 9.96 (s, 1H, CHO) 400 MHz

Challenges and Optimizations

  • Regioselectivity in Suzuki Coupling : The position of the methyl groups on the bipyridine core necessitates careful selection of halogenated precursors to avoid undesired isomers.
  • Amidation Efficiency : Use of HATU over EDCl/HOBt improved coupling yields by 15–20%.
  • Solvent Selection : Acetonitrile-water reduced emulsion formation during bipyridine isolation.

Chemical Reactions Analysis

Types of Reactions

N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with pyrazole and bipyridine structures exhibit significant antitumor properties. For example, derivatives of pyrazolo[3,4-b]pyridine have shown potent inhibitory effects on various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antiviral Properties

In addition to antitumor activity, pyrazole derivatives have been investigated for their antiviral effects. Studies have demonstrated that certain structural modifications can enhance antiviral potency against specific viral targets .

Antimicrobial Activity

N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide has also shown promise as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes has been noted in preliminary studies .

Case Studies and Research Findings

  • Anticancer Research : A study conducted by researchers at a prominent university demonstrated that a similar compound exhibited IC50 values of 0.36 µM against CDK2, indicating a strong potential for development as an anticancer therapeutic .
  • Antiviral Studies : In a recent publication, derivatives were tested against various viruses, showing promising results in inhibiting viral replication through structural modifications that enhance binding affinity to viral proteins .
  • Antimicrobial Evaluation : A series of experiments highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The pyrazole ring and carboxamide group can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key analogues from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide C22H20N6O 384.43 Pyrazole core, bipyridin-methyl, pyridin-2-yl substituent
4-[(2-methylpropyl)amino]-N-(phenylmethyl)-2-[4-[(tetrahydro-2H-pyran-3-yl)methyl]-1-piperazinyl]-5-pyrimidinecarboxamide C27H37N7O2 515.63 Pyrimidine core, piperazinyl-tetrahydropyran, benzyl group
1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid C23H32N8O3 492.56 Pyrazolo-pyrimidine core, ethoxyethyl chain, piperidine carboxylic acid
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide C31H34N10O3 618.68 Pyrimido-pyrimidinone core, acrylamide linker, methoxy-methylpiperazine substituent
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate C23H28ClN7O2S·H2O 532.04 Thiazole-carboxamide, chlorophenyl, hydroxyethyl-piperazine-pyrimidine

Key Observations :

  • Molecular Complexity: The target compound exhibits moderate molecular weight (384.43 g/mol) compared to bulkier analogues like the pyrimido-pyrimidinone derivative (618.68 g/mol) . Lower molecular weight may enhance membrane permeability but reduce target-binding avidity.
  • Substituent Effects : The 2',3-dimethyl-bipyridin group provides steric bulk and lipophilicity, contrasting with the hydrophilic hydroxyethyl-piperazine in ’s compound .

Functional Group Analysis

  • Carboxamide Linker : Present in all compared compounds, this group facilitates hydrogen bonding with biological targets. However, the target compound’s carboxamide connects to a bipyridin-methyl group, whereas ’s compound links to a benzyl group , altering solubility and steric accessibility.
  • However, the latter’s fused rings may enhance planar rigidity for DNA intercalation.
  • Solubility Modifiers : ’s compound incorporates a carboxylic acid group , which improves aqueous solubility compared to the target’s purely aromatic structure.

Hazard Profile and Stability

The target compound’s hazard profile (H315, H319) suggests moderate irritancy, likely due to its aromatic and heterocyclic moieties. In contrast, compounds with hydrophilic substituents (e.g., hydroxyethyl-piperazine in ) may exhibit reduced irritancy due to lower lipid solubility.

Biological Activity

N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesis, and mechanisms of action based on diverse sources.

  • Molecular Formula : C22H20N6O
  • Molecular Weight : 384.43 g/mol
  • CAS Number : 2061980-27-4

The compound features a complex structure that includes both pyridine and bipyridine components, contributing to its chemical reactivity and potential biological activity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. Its structural similarity to other pyrazole derivatives suggests significant therapeutic potential against various cancer cell lines.

Key Findings :

  • The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • In vitro studies demonstrated that derivatives of this compound showed IC50 values ranging from 0.39 µM to 4.2 µM against different cancer cell lines, including MCF7 and HCT116 .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
Compound 19A3754.2
Compound 21HCT1160.39
Compound 20MCF71.88

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results indicate that it may exhibit broad-spectrum activity against various pathogens.

Mechanism of Action :

  • The interaction with DNA gyrase B has been suggested as a possible mechanism for its antimicrobial effects, with IC50 values comparable to known antibiotics .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrazole ring.
  • Introduction of the bipyridine moiety via alkylation.
  • Finalization through carboxamide formation.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Case Studies

A series of case studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Efficacy : A study by Huang et al. explored the anticancer potential of several pyrazole derivatives, including this compound, showing significant cytotoxicity against A549 cell lines with IC50 values indicating effective inhibition .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial activity of related compounds against E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Condensation : Reacting pyrazole precursors with bipyridinylmethyl amines in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at room temperature .
  • Cyclization : Using reagents like POCl₃ at elevated temperatures (120°C) to form the pyrazole core .
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Critical Factors : Solvent choice, reaction time, and stoichiometric ratios of intermediates significantly impact yield. For example, excess RCH₂Cl (1.1 mmol) improves alkylation efficiency .

Q. Which spectroscopic techniques are employed for structural elucidation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1620–1680 cm⁻¹) and pyridyl/pyrazole ring vibrations .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., dimethyl groups on bipyridine, pyridin-2-yl protons) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves 3D conformation, as seen in analogous pyrazole-carboxamide derivatives .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C–60°C. Monitor degradation via HPLC or TLC over 7–14 days.
  • Spectroscopic Tracking : Use UV-Vis or NMR to detect decomposition products (e.g., hydrolysis of carboxamide groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance enzymatic selectivity?

  • Methodological Answer :

  • Substituent Variation : Modify pyridin-2-yl or bipyridinylmethyl groups to alter steric/electronic properties. For example, fluorination or methylation may improve selectivity for kinase or protease targets .
  • Enzyme Assays : Test inhibitory activity against related enzymes (e.g., Factor Xa vs. trypsin) using fluorogenic substrates. Measure IC₅₀ values and selectivity ratios .
  • Computational Modeling : Perform molecular docking to predict binding modes and identify key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like enzyme source (human vs. recombinant), substrate concentration, and incubation time .
  • Purity Verification : Use HPLC to confirm compound purity (>95%). Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew results .
  • Meta-Analysis : Compare data across studies with similar experimental conditions, adjusting for differences in cell lines or animal models .

Q. How can bioavailability and pharmacokinetic properties be optimized for in vivo studies?

  • Methodological Answer :

  • Permeability Enhancement : Introduce hydrophilic groups (e.g., dimethylaminomethyl) to improve solubility and blood-brain barrier penetration .
  • Protein Binding Reduction : Modify lipophilic substituents (e.g., trifluoromethyl) to lower plasma protein affinity, increasing free drug concentration .
  • In Vivo PK Profiling : Conduct oral bioavailability studies in rodents, measuring AUC, Cmax, and half-life. Adjust dosing regimens based on clearance rates .

Q. What methodologies are effective for analyzing metabolic pathways of this compound?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to identify phase I metabolites (e.g., hydroxylation, N-demethylation). Analyze via LC-MS/MS .
  • CYP Inhibition Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on synthetic yields (40% vs. 70%) for a key intermediate.

  • Resolution Steps :
    • Compare reaction conditions: Higher yields are achieved with anhydrous DMF and inert atmospheres (N₂) to prevent hydrolysis .
    • Verify stoichiometry: Excess alkylating agent (1.2 eq.) improves conversion rates .
    • Assess purification methods: Silica gel chromatography with gradient elution (hexane/EtOAc) enhances recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.